1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is an organic compound with the molecular formula C14H23N3O and a molecular weight of 249.35 g/mol. It features a propanol backbone substituted with an amino group and a piperazine ring, specifically with a benzyl moiety attached to the piperazine nitrogen. This structure contributes to its potential biological activity and applications in medicinal chemistry.
Research indicates that 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol exhibits significant biological activity. Its structural similarity to known pharmacophores suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound has been studied for its effects on:
Further pharmacological studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.
Synthesis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol typically involves multi-step organic synthesis techniques:
These methods may vary based on specific laboratory protocols and available reagents .
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol has several applications in research and industry:
Interaction studies have focused on the compound's binding affinity to various receptors, particularly:
These studies are essential for understanding the compound's pharmacodynamics and therapeutic potential .
Several compounds share structural similarities with 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Benzoic Acid Piperazine | C11H14N2O2 | Lacks the amino alcohol functionality; used primarily for analgesic effects. |
| 1-(4-Bromobenzyl)piperazine | C11H14BrN | Similar piperazine structure but includes a bromine substituent; studied for its psychoactive properties. |
| 1-(4-Methylbenzyl)piperazine | C12H18N2 | Contains a methyl group on the benzene ring; explored for its stimulant effects. |
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol stands out due to its combination of an amino alcohol structure with a benzyl-substituted piperazine ring, which may confer unique pharmacological properties not observed in other similar compounds. Its potential dual action on serotonin and dopamine systems makes it particularly interesting for further research into mood disorders .